molecular formula C12H15BN2O3 B11755224 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

Cat. No.: B11755224
M. Wt: 246.07 g/mol
InChI Key: DLYXCAYNDWZOLW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a hydroxy group, a cyano group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-hydroxy-5-bromo-3-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for studying biological systems.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The hydroxy and cyano groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is unique due to the presence of both a hydroxy group and a cyano group on the pyridine ring, along with the boronate ester. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and related fields .

Properties

Molecular Formula

C12H15BN2O3

Molecular Weight

246.07 g/mol

IUPAC Name

2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(16)15-7-9/h5,7H,1-4H3,(H,15,16)

InChI Key

DLYXCAYNDWZOLW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C#N

Origin of Product

United States

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